molecular formula C12H14N2O2 B14674970 3-Oxospiro[benzimidazol-3-ium-2,1'-cyclohexan]-1(3H)-olate CAS No. 31983-86-5

3-Oxospiro[benzimidazol-3-ium-2,1'-cyclohexan]-1(3H)-olate

Cat. No.: B14674970
CAS No.: 31983-86-5
M. Wt: 218.25 g/mol
InChI Key: ACDVRBCSBFIADK-UHFFFAOYSA-N
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Description

3-Oxospiro[benzimidazol-3-ium-2,1’-cyclohexan]-1(3H)-olate is a complex organic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by its unique spirocyclic structure, which includes a benzimidazole moiety fused to a cyclohexane ring. The presence of the oxo group and the spiro linkage contributes to its distinct chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Oxospiro[benzimidazol-3-ium-2,1’-cyclohexan]-1(3H)-olate typically involves multi-step organic reactionsThe reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the spiro linkage .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Oxospiro[benzimidazol-3-ium-2,1’-cyclohexan]-1(3H)-olate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary, but typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized spirocyclic compounds .

Scientific Research Applications

3-Oxospiro[benzimidazol-3-ium-2,1’-cyclohexan]-1(3H)-olate has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Oxospiro[benzimidazol-3-ium-2,1’-cyclohexan]-1(3H)-olate involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows the compound to fit into the active sites of these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the nature of the target molecules .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other spirocyclic benzimidazole derivatives, such as:

Uniqueness

What sets 3-Oxospiro[benzimidazol-3-ium-2,1’-cyclohexan]-1(3H)-olate apart is its specific spiro linkage and the presence of the oxo group, which confer unique chemical properties and potential biological activities. These features make it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

3-oxidospiro[benzimidazol-1-ium-2,1'-cyclohexane] 1-oxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2/c15-13-10-6-2-3-7-11(10)14(16)12(13)8-4-1-5-9-12/h2-3,6-7H,1,4-5,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACDVRBCSBFIADK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)N(C3=CC=CC=C3[N+]2=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50493160
Record name 3-Oxospiro[benzimidazol-3-ium-2,1'-cyclohexan]-1(3H)-olate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50493160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31983-86-5
Record name 3-Oxospiro[benzimidazol-3-ium-2,1'-cyclohexan]-1(3H)-olate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50493160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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